molecular formula C17H14ClNO4 B5402086 prop-2-enyl (E)-2-[(2-chlorobenzoyl)amino]-3-(furan-2-yl)prop-2-enoate

prop-2-enyl (E)-2-[(2-chlorobenzoyl)amino]-3-(furan-2-yl)prop-2-enoate

Cat. No.: B5402086
M. Wt: 331.7 g/mol
InChI Key: OVKBUTCETXUPCM-RVDMUPIBSA-N
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Description

Prop-2-enyl (E)-2-[(2-chlorobenzoyl)amino]-3-(furan-2-yl)prop-2-enoate is a synthetic organic compound characterized by its unique chemical structure, which includes a chlorobenzoyl group, a furan ring, and a prop-2-enyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-enyl (E)-2-[(2-chlorobenzoyl)amino]-3-(furan-2-yl)prop-2-enoate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Chlorobenzoyl Intermediate: The initial step involves the reaction of 2-chlorobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride.

    Amidation Reaction: The 2-chlorobenzoyl chloride is then reacted with an amine, such as furan-2-ylamine, to form the corresponding amide.

    Allylation: The final step involves the reaction of the amide with prop-2-enyl bromide under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Prop-2-enyl (E)-2-[(2-chlorobenzoyl)amino]-3-(furan-2-yl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The chlorobenzoyl group can be reduced to form the corresponding benzyl alcohol.

    Substitution: The prop-2-enyl moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted prop-2-enyl derivatives.

Scientific Research Applications

Prop-2-enyl (E)-2-[(2-chlorobenzoyl)amino]-3-(furan-2-yl)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of prop-2-enyl (E)-2-[(2-chlorobenzoyl)amino]-3-(furan-2-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Prop-2-enyl (E)-2-[(2-methoxybenzoyl)amino]-3-(furan-2-yl)prop-2-enoate
  • Prop-2-enyl (E)-2-[(2-fluorobenzoyl)amino]-3-(furan-2-yl)prop-2-enoate

Uniqueness

Prop-2-enyl (E)-2-[(2-chlorobenzoyl)amino]-3-(furan-2-yl)prop-2-enoate is unique due to the presence of the chlorobenzoyl group, which can impart distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

prop-2-enyl (E)-2-[(2-chlorobenzoyl)amino]-3-(furan-2-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO4/c1-2-9-23-17(21)15(11-12-6-5-10-22-12)19-16(20)13-7-3-4-8-14(13)18/h2-8,10-11H,1,9H2,(H,19,20)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKBUTCETXUPCM-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C(=CC1=CC=CO1)NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)/C(=C\C1=CC=CO1)/NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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